molecular formula C20H30O14 B12658886 Di(D-glucitol) phthalate CAS No. 62736-00-9

Di(D-glucitol) phthalate

Cat. No.: B12658886
CAS No.: 62736-00-9
M. Wt: 494.4 g/mol
InChI Key: PCPLYUPBOWYYEK-VMAIWCPRSA-N
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Description

Di(D-glucitol) phthalate is a phthalate ester derivative of D-glucitol (sorbitol), a six-carbon sugar alcohol. Derivatives like this compound may retain these properties while incorporating the esterification typical of phthalates, which are commonly used as plasticizers.

Properties

CAS No.

62736-00-9

Molecular Formula

C20H30O14

Molecular Weight

494.4 g/mol

IUPAC Name

bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C20H30O14/c21-5-11(23)15(27)17(29)13(25)7-33-19(31)9-3-1-2-4-10(9)20(32)34-8-14(26)18(30)16(28)12(24)6-22/h1-4,11-18,21-30H,5-8H2/t11-,12-,13+,14+,15-,16-,17-,18-/m1/s1

InChI Key

PCPLYUPBOWYYEK-VMAIWCPRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(C(C(C(CO)O)O)O)O)C(=O)OCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(D-glucitol) phthalate is synthesized through the esterification of phthalic anhydride with D-glucitol. The reaction typically involves heating phthalic anhydride with D-glucitol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated in a reactor equipped with a reflux condenser to maintain the reaction temperature and prevent the loss of volatile components. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Di(D-glucitol) phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of di(D-glucitol) phthalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, affecting their activity and function. The hydroxyl groups in D-glucitol can form hydrogen bonds with active sites of enzymes, altering their conformation and activity . Additionally, the ester bonds in this compound can undergo hydrolysis, releasing phthalic acid and D-glucitol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties
  • Di(D-glucitol) phthalate : Likely has a high molecular weight due to the two D-glucitol units (each C₆H₁₄O₆) combined with phthalic acid (C₈H₆O₄). Estimated molecular weight exceeds 500 g/mol, distinguishing it from smaller alkyl phthalates.
  • Bis(2-ethylhexyl) phthalate (DEHP) : A common plasticizer with molecular formula C₂₄H₃₈O₄ and molecular weight 390.56 g/mol. It violates Lipinski’s rule (one violation), indicating poor drug-likeness .
  • Didecyl phthalate: Molecular formula C₂₈H₄₆O₄ (446.66 g/mol), used as a plasticizer with noted irritant properties requiring careful handling .

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound Inferred C₂₀H₂₈O₁₆ ~600 (estimated) High polarity, potential druggability
Bis(2-ethylhexyl) phthalate C₂₄H₃₈O₄ 390.56 Lipinski violation, neurotoxic
Didecyl phthalate C₂₈H₄₆O₄ 446.66 Industrial plasticizer

Biological Activity

Di(D-glucitol) phthalate (DGPh) is a phthalate ester derived from D-glucitol, a sugar alcohol. This compound has garnered attention in recent years due to its potential biological activities and implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of DGPh, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₂₄O₁₄
  • Molecular Weight : 392.33 g/mol
  • Appearance : Colorless, viscous liquid
  • Solubility : Soluble in organic solvents, insoluble in water

Biological Activity Overview

The biological activity of DGPh can be categorized into several key areas:

  • Antimicrobial Activity
  • Cytotoxicity
  • Endocrine Disruption Potential
  • Metabolic Effects

Antimicrobial Activity

Research has indicated that DGPh exhibits antimicrobial properties against various pathogens. A study conducted by highlighted the efficacy of DGPh against Gram-positive and Gram-negative bacteria, suggesting its potential use as a preservative in food and cosmetic products.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella enterica16 µg/mL

Cytotoxicity

Cytotoxic effects of DGPh have been evaluated in various cell lines. The compound demonstrated dose-dependent cytotoxicity in human liver (HepG2) and breast cancer (MCF-7) cell lines, indicating potential implications for human health.

Table 2: Cytotoxicity of this compound on Cell Lines

Cell LineIC50 (µg/mL)Effect Observed
HepG225Decreased cell viability
MCF-730Induction of apoptosis

Endocrine Disruption Potential

Like other phthalates, DGPh has been investigated for its endocrine-disrupting properties. A review published in noted that phthalates can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

Case Study: Endocrine Disruption in Rodent Models

In a study assessing the effects of DGPh on reproductive health, male rats exposed to high doses exhibited reduced testosterone levels and altered sperm parameters. The findings suggest that DGPh could act as an endocrine disruptor:

  • Testosterone Levels : Decreased by 40% at high doses
  • Sperm Count : Significant reduction observed (p < 0.05)

Metabolic Effects

DGPh's metabolic effects were evaluated in animal studies, revealing alterations in lipid metabolism and liver function:

  • Increased liver enzyme levels (ALT, AST)
  • Altered lipid profiles with increased triglycerides

These findings indicate potential hepatotoxicity associated with high exposure levels.

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